2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
Overview
Description
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Functionalization: The resulting triazole is further functionalized to introduce the aminomethyl and N-(3-methylbutyl)acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The aminomethyl group can form covalent bonds with target proteins or enzymes, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, known for its stability and versatility.
1,2,4-Triazole: Another triazole isomer with similar properties but different reactivity.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Uniqueness
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide is unique due to its specific functional groups, which impart distinct chemical and biological properties. The combination of the triazole ring with the aminomethyl and N-(3-methylbutyl)acetamide groups makes it a valuable compound for various applications, distinguishing it from other triazole derivatives.
Biological Activity
The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide (CAS Number: 2402838-12-2) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 246.31 g/mol. The structure includes a triazole ring which is known for its biological significance in drug design.
Property | Value |
---|---|
Molecular Formula | C11H18N6O |
Molecular Weight | 246.31 g/mol |
CAS Number | 2402838-12-2 |
IUPAC Name | This compound |
Anticancer Activity
Research has indicated that triazole derivatives can exhibit significant anticancer properties. In a study evaluating various triazole compounds, derivatives similar to our target compound were tested against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results showed that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Case Study:
A specific triazole derivative demonstrated an IC50 value of less than 10 µM against A549 cells, indicating strong antiproliferative activity. Flow cytometry analysis revealed that the mechanism involved G2/M phase cell cycle arrest and subsequent apoptosis induction .
Antiviral Activity
Recent studies have also highlighted the potential antiviral properties of triazole compounds. For instance, derivatives like 4-(aminomethyl)benzamides have shown promising results against viruses such as Ebola and Marburg. The modifications in the amide portion of these compounds were crucial for enhancing their efficacy against viral entry mechanisms .
Findings:
The compound CBS1118, structurally related to our target compound, exhibited EC50 values below 10 µM against both EBOV and MARV in Vero cells, suggesting broad-spectrum antiviral activity .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial effects. Compounds containing the triazole moiety have been evaluated for their ability to inhibit bacterial growth. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or interfering with metabolic pathways .
The biological activity of This compound is attributed to its ability to interact with specific biological targets:
- Cell Cycle Regulation : Induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activates apoptotic pathways leading to programmed cell death.
- Viral Entry Inhibition : Interferes with the mechanisms that viruses use to enter host cells.
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(3-methylbutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-6-9(5-11)13-14-15/h6,8H,3-5,7,11H2,1-2H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLRBJWUNJGGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=C(N=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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